6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid
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Overview
Description
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid is a complex organic compound with the molecular formula C20H32O6 and a molecular weight of 368.46 g/mol . This compound is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological functions, including inflammation, blood flow, and the formation of blood clots.
Preparation Methods
The synthesis of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid involves multiple steps, typically starting from simpler prostaglandin precursors. The synthetic route often includes oxidation and hydroxylation reactions to introduce the necessary functional groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Functional groups can be substituted to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs.
Biology: The compound is studied for its role in cellular signaling and inflammation.
Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and other conditions.
Mechanism of Action
The mechanism of action of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid involves its interaction with specific receptors on cell surfaces. These interactions trigger signaling pathways that lead to various physiological responses, such as inflammation or vasodilation. The compound’s molecular targets include prostaglandin receptors, which are G-protein-coupled receptors involved in mediating its effects .
Comparison with Similar Compounds
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid is unique due to its specific functional groups and structure. Similar compounds include:
Prostaglandin F2alpha: Another prostaglandin derivative with similar physiological effects.
Prostaglandin E2: Known for its role in inflammation and fever.
Properties
Molecular Formula |
C20H32O6 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3+,11-10+/t14-,16+,17+,18+,19-/m0/s1 |
InChI Key |
HFKNJQYMAGMXTR-LQKMLEOGSA-N |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
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